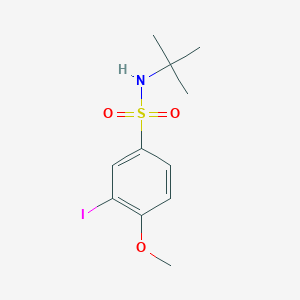

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, also known as IBX, is a versatile and powerful oxidizing agent widely used in organic synthesis. IBX has a unique structure which makes it an ideal reagent for a variety of chemical transformations.

Mécanisme D'action

The mechanism of N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide oxidation involves the transfer of oxygen atoms from the sulfonamide group to the substrate. The reaction proceeds through a single-electron transfer (SET) mechanism, which involves the formation of a radical intermediate.

Biochemical and Physiological Effects:

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a toxic and irritant substance, and caution should be taken when handling it.

Avantages Et Limitations Des Expériences En Laboratoire

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has several advantages over other oxidizing agents, including its high selectivity, mild reaction conditions, and ease of handling. However, it also has some limitations, such as its high cost and the need for careful handling due to its toxicity.

Orientations Futures

There are several future directions for N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide research, including the development of new synthetic methods using N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, the exploration of its potential as a catalyst, and the investigation of its biological activity and potential use in medicinal chemistry.

In conclusion, N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, or N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, is a versatile and powerful oxidizing agent that has found widespread use in organic synthesis. Its unique structure and mechanism of action make it an ideal reagent for a variety of chemical transformations. Further research into N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide could lead to new synthetic methods, catalysts, and potential medicinal applications.

Méthodes De Synthèse

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with tert-butylamine, followed by iodination with iodine monochloride. The resulting product is a white crystalline solid with a melting point of 177-180°C.

Applications De Recherche Scientifique

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has been used in a wide range of organic synthesis reactions, including oxidation of alcohols, ketones, and aldehydes, dehydrogenation of amines, and oxidation of sulfides to sulfoxides. It has also been used in the synthesis of natural products and pharmaceuticals. N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has been found to be a more efficient and selective oxidizing agent than other commonly used oxidants such as chromium(VI) reagents and permanganate.

Propriétés

Formule moléculaire |

C11H16INO3S |

|---|---|

Poids moléculaire |

369.22 g/mol |

Nom IUPAC |

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C11H16INO3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,1-4H3 |

Clé InChI |

HMFXWUFNFQZOSJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)I |

SMILES canonique |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)

![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)

![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)

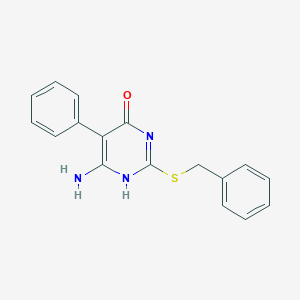

![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)

![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)

![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)